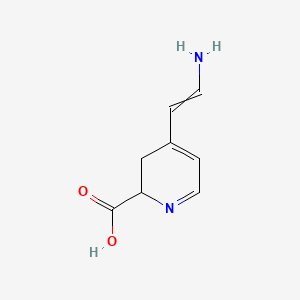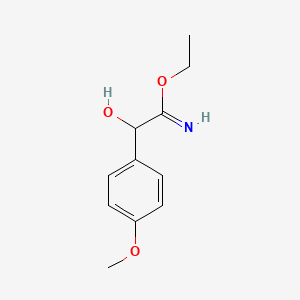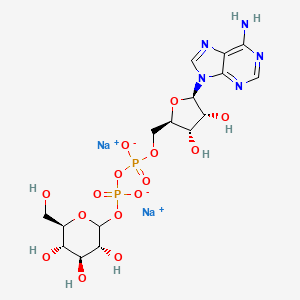
ADENOSINE-5/'-DIPHOSPHOGLUCOSE
Übersicht
Beschreibung
Adenosine-5’-diphosphoglucose (ADP-Glucose) is a substrate widely used as a glucose donor. It is a substrate for starch synthase in starch synthesis. ADP-glucose is also a substrate for α-1,4-glucan-protein synthase (ADP-forming), ADP-glucose pyrophosphorylases, and many glucosyltransferases .
Synthesis Analysis
The contribution of adenosine 5’-diphosphoglucose pyrophosphorylase to the control of starch synthesis can be modified by environmental factors, leading to a lower degree of control during severe water deficits . The control coefficient of AGPase on starch accumulation in intact plants was estimated to be around 0.3 .Chemical Reactions Analysis
ADP-Glucose is involved in various reactions. It is a substrate for starch synthase in starch synthesis, and for α-1,4-glucan-protein synthase (ADP-forming), ADP-glucose pyrophosphorylases, and many glucosyltransferases .Physical And Chemical Properties Analysis
ADP-Glucose is stored at a temperature of -20°C. It is soluble in PBS (pH 7.2) at 10 mg/ml. It is a crystalline solid and is hygroscopic .Wissenschaftliche Forschungsanwendungen
-
Biofuel Production
- Application : ADP-Glucose plays a role in microbial fermentation processes for biofuel production .
- Method : Certain microorganisms convert ADP-Glucose into ethanol or other chemicals through fermentation .
- Results : This process can result in the production of biofuels, contributing to the development of sustainable energy sources .
-
Glycogen Metabolism
- Application : ADP-Glucose is involved in glycogen metabolism, a process that is crucial for energy storage in organisms .
- Method : Enzymes like glycogen synthase use ADP-Glucose for the synthesis of glycogen .
- Results : This process results in the formation of glycogen, a primary form of energy storage in animals and fungi .
-
Plant Development
- Application : ADP-Glucose plays a crucial role in plant development, particularly in the formation of starch granules in seeds .
- Method : The enzyme ADP-glucose pyrophosphorylase catalyzes the conversion of glucose-1-phosphate and ATP to ADP-Glucose, which is then used in the synthesis of starch .
- Results : This process is essential for the development of seeds and the storage of energy in the form of starch .
-
Protein Glycosylation
- Application : ADP-Glucose is used in the glycosylation of proteins, a process that modifies these molecules and affects their function .
- Method : Various enzymes use ADP-Glucose to add glucose units to proteins, altering their properties .
- Results : This process can affect the function of proteins, influencing various biological processes .
-
Lipid Glycosylation
- Application : ADP-Glucose is involved in the glycosylation of lipids, a process that modifies these molecules and affects their function .
- Method : Various enzymes use ADP-Glucose to add glucose units to lipids, altering their properties .
- Results : This process can affect the function of lipids, influencing various biological processes .
Safety And Hazards
Eigenschaften
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O15P2.2Na/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16;;/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,15-,16?;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBIVALVIPYODS-UQGWVDHFSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5Na2O15P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201036016 | |
| Record name | Adenosine-5'-diphosphoglucose disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine-5'-diphosphoglucose disodium salt | |
CAS RN |
102129-65-7 | |
| Record name | Adenosine-5'-diphosphoglucose disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



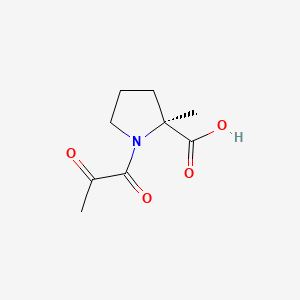
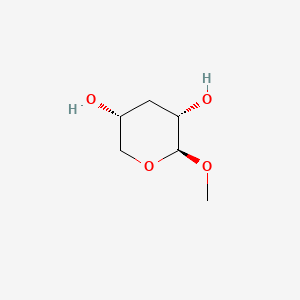

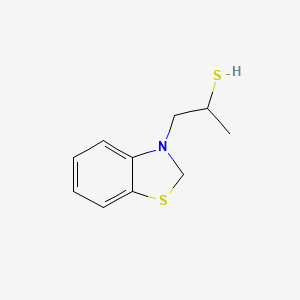
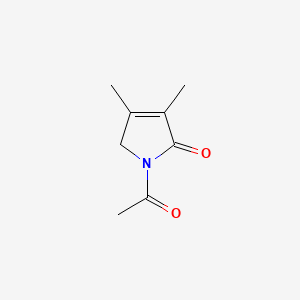
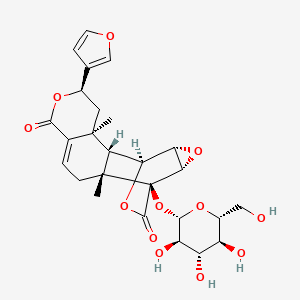
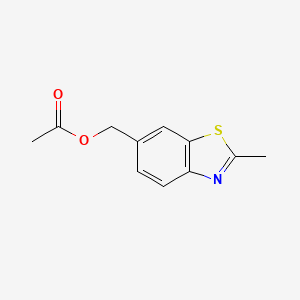
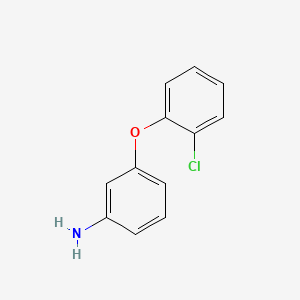
![(2S,3aR,5aS,9R,9aS,9bR)-2-[(E)-but-2-en-2-yl]-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-9-ol](/img/structure/B564116.png)
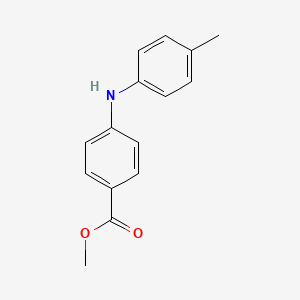
![(3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B564118.png)
